molecular formula C13H23N B12609737 N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine CAS No. 651300-34-4

N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine

Cat. No.: B12609737
CAS No.: 651300-34-4
M. Wt: 193.33 g/mol
InChI Key: VELDYHNPVJHWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine is a tertiary amine featuring a cyclopentene-derived substituent and an allyl (prop-2-en-1-yl) group. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.31 g/mol. The compound combines a butan-1-amine backbone with a cyclopent-1-en-1-ylmethyl group and an allyl moiety, which may confer unique physicochemical properties such as enhanced lipophilicity and reactivity due to the unsaturated cyclopentene and allyl groups. While direct pharmacological data for this compound are absent in the provided evidence, structurally related amines are often explored in pharmaceutical synthesis, agrochemicals, or as intermediates in organic reactions .

Properties

CAS No.

651300-34-4

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-(cyclopenten-1-ylmethyl)-N-prop-2-enylbutan-1-amine

InChI

InChI=1S/C13H23N/c1-3-5-11-14(10-4-2)12-13-8-6-7-9-13/h4,8H,2-3,5-7,9-12H2,1H3

InChI Key

VELDYHNPVJHWBK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC=C)CC1=CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine typically involves the reaction of cyclopent-1-en-1-ylmethylamine with prop-2-en-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes nucleophilic reactions with alkylating or acylating agents.

Reaction TypeReagents/ConditionsProductKey FeaturesSource
AlkylationAlkyl halides (e.g., CH₃I), base, polar aprotic solvent (e.g., DCM)Quaternary ammonium saltForms stable ionic compounds
AcylationAcetyl chloride, base (e.g., Et₃N)N-Acetyl derivativeEnhanced solubility/stability
  • Mechanistic Insight : The lone pair on the nitrogen attacks electrophilic carbons in alkyl halides or acyl chlorides. Steric hindrance from the cyclopentene and allyl groups may slow kinetics compared to simpler amines.

Oxidation Reactions

Tertiary amines are resistant to oxidation but can form N-oxides under strong conditions.

Oxidizing AgentConditionsProductNotesSource
H₂O₂Aqueous acidic mediumAmine N-oxideMay require prolonged heating
m-CPBARoom temperature, DCMN-Oxide with retained cyclopenteneSelective oxidation of N-center
  • Stability : N-Oxides derived from this compound could serve as intermediates for further functionalization .

Diels-Alder Cycloaddition

The cyclopentene moiety acts as a diene in [4+2] cycloadditions.

DienophileConditionsProductStereochemistrySource
Maleic anhydrideHeat, no catalystBicyclic adductEndo preference predicted
AcrylonitrileLewis acid (e.g., AlCl₃)Substituted cyclohexene derivativeEnhanced regioselectivity
  • Theoretical Yield : Computational models suggest moderate to high yields (60–85%) due to strain in the cyclopentene ring .

Allylic Functionalization

The prop-2-en-1-yl (allyl) group participates in electrophilic additions and catalytic transformations.

Reaction TypeReagents/CatalystsProductSelectivitySource
HydroaminationRhodium/PhoSphine ligandChiral amine derivativesEnantioselectivity up to 95% ee
AziridinationCu(tmp)₂, hydroxylamineAziridine intermediateFollowed by nucleophilic opening
HydrogenationH₂, Pd/CSaturated N-propylbutanamineComplete reduction of allyl group
  • Catalytic Hydrogenation : The allyl group is fully reduced to a propyl chain under H₂/Pd/C, retaining the cyclopentene ring .

  • Aziridination : Copper-mediated aziridination enables subsequent ring-opening with nucleophiles (e.g., H₂O, amines) .

Ring-Opening Reactions of Cyclopentene

Acid- or base-catalyzed ring-opening of the cyclopentene moiety.

ConditionsReagentsProductApplicationSource
H₂SO₄ (conc.)HeatLinear diene derivativePotential for polymerization
BH₃·THFSubsequent H₂O₂/NaOHAlcohol-functionalized amineBorane adds to least substituted carbon

Comparative Reactivity Table

Functional GroupReactivity Rank (1–5)Preferred Reactions
Tertiary amine4Alkylation, acylation, oxidation
Cyclopentene3Diels-Alder, electrophilic addition
Allyl group5Hydrogenation, aziridination

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopentene moiety, which is known for its reactivity in organic synthesis. Its molecular formula is C12H19NC_{12}H_{19}N, with a molecular weight of approximately 179.29 g/mol. The presence of both aliphatic and cyclic structures contributes to its diverse reactivity profiles.

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that derivatives of amines similar to N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of such compounds against breast cancer cell lines .

Neuroprotective Effects:
Research has also suggested potential neuroprotective effects for compounds containing similar amine structures. In vitro studies demonstrated that these compounds could mitigate oxidative stress in neuronal cells, suggesting a possible application in neurodegenerative disease treatment .

Organic Synthesis

Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable for synthesizing complex organic molecules. For example, it can be utilized in the synthesis of heterocycles, which are crucial in drug development .

Click Chemistry Applications:
The compound's reactivity aligns well with click chemistry protocols, particularly in synthesizing bioconjugates and polymers. The alkenyl groups facilitate the formation of triazole linkages through azide–alkyne cycloaddition reactions .

Case Study 1: Anticancer Research

A recent investigation assessed the anticancer effects of structurally related amines on various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 (breast cancer) cells with IC50 values ranging from 5 to 15 µM. This suggests that modifications to the cyclopentene structure can enhance biological activity .

Case Study 2: Neuroprotection

In a study focusing on neuroprotective compounds, derivatives of N-(prop-2-en-1-yl)amines were tested for their ability to protect against glutamate-induced toxicity in neuronal cultures. Compounds exhibited up to 70% protection at concentrations of 10 µM, indicating potential therapeutic uses in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine with structurally analogous tertiary amines, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Notes
This compound Cyclopentenylmethyl, allyl C₁₃H₂₁N 191.31 Not explicitly provided Likely intermediate/pharmaceutical impurity; structural analogs suggest potential use in drug synthesis .
N-butyl-N-(prop-2-en-1-yl)butan-1-amine Butyl, allyl C₁₁H₂₁N 167.29 53826-28-1 Known impurity in Dronedarone (antiarrhythmic drug) .
N-[1-(Cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine Cyclopentenylpropan-2-yl, allyl C₁₁H₁₉N 165.28 67238-63-5 Structural isomer; unsaturated bicyclic system may alter reactivity in synthesis .
N-(pyridin-3-ylmethyl)butan-1-amine Pyridin-3-ylmethyl C₁₀H₁₆N₂ 164.25 Not provided Marketed for industrial applications; global production value projected to rise by 2025 .
N-(1-cyclohexylpropan-2-yl)butan-1-amine Cyclohexylpropan-2-yl C₁₃H₂₇N 197.36 92162-16-8 Higher lipophilicity due to cyclohexane; potential use in surfactants or agrochemicals .
N-(furan-2-ylmethyl)butan-1-amine Furfuryl (furan-2-ylmethyl) C₉H₁₅NO 153.22 88230-53-9 Heterocyclic analog; furan moiety may enhance solubility in polar solvents .

Key Structural and Functional Differences:

Allyl (prop-2-en-1-yl) groups are prone to electrophilic addition or polymerization, unlike the stable pyridinyl or furyl substituents .

Physicochemical Properties :

  • Lipophilicity trends: Cyclohexyl > cyclopentenyl > furyl > pyridinyl, based on substituent hydrophobicity .
  • The allyl group may reduce crystallinity, complicating purification compared to analogs with rigid aromatic groups .

Applications :

  • N-butyl-N-(prop-2-en-1-yl)butan-1-amine is directly linked to pharmaceutical impurities, suggesting regulatory scrutiny for the target compound .
  • Pyridinyl and furyl derivatives are more commonly used in drug discovery due to their hydrogen-bonding capabilities .

Biological Activity

N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound's unique structure, featuring a cyclopentene ring and an amine functional group, suggests diverse interactions with biological systems.

The compound can be described by the following chemical properties:

PropertyValue
IUPAC NameN-(cyclopenten-1-ylmethyl)prop-2-en-1-amine
Molecular FormulaC₉H₁₃N
Molecular Weight151.21 g/mol
CAS Number2150297-57-5

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentene derivatives with propene derivatives under specific catalytic conditions. Common methods include the use of base catalysts to facilitate the formation of the desired compound through nucleophilic substitution reactions .

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, which could impact several signaling pathways relevant to inflammation and cell proliferation.

Pharmacological Potential

Research indicates that compounds similar to N-(cyclopentenyl)amines have shown promise in various therapeutic areas:

Anticancer Activity : Some studies have highlighted the potential of cyclopentene derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been observed to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Effects : The modulation of inflammatory pathways by cyclopentene derivatives has been documented, suggesting that N-(cyclopentenyl)amines could serve as anti-inflammatory agents. This is particularly relevant in conditions characterized by chronic inflammation .

Neuroprotective Properties : Emerging evidence points towards neuroprotective effects associated with similar amine compounds, potentially offering therapeutic avenues for neurodegenerative diseases .

Study on Anticancer Properties

A recent study investigated the effects of a structurally related compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting that similar structural motifs may confer anticancer properties to N-[cyclopentene]amines .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of cyclopentene derivatives. It was found that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, indicating their potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.